![molecular formula C30H31N5O3 B3012365 4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242925-69-4](/img/structure/B3012365.png)

4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" belongs to a class of chemical compounds known as triazoloquinazolines. These compounds are of significant interest due to their potential pharmacological activities, which include antioxidant, antibacterial, and antitumoral properties. The triazoloquinazoline scaffold is a fused heterocyclic system that has been the focus of various synthetic efforts aimed at exploring its biological activities.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions that may include condensation processes. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives was achieved by condensing [1,2,4]triazolo[4,3-c]quinazoline-5-carboxylate derivatives with substituted benzothiazoles . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the condensation of appropriate precursors under controlled conditions.

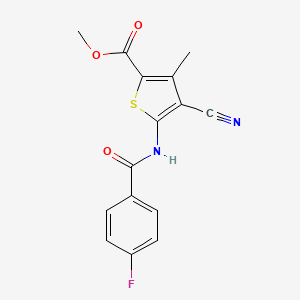

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is confirmed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and proton nuclear magnetic resonance (1H NMR) . These techniques provide information about the functional groups, molecular weight, and the chemical environment of the hydrogen atoms within the molecule, respectively. The molecular structure is crucial for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

Triazoloquinazoline derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not detail specific reactions for the compound , but as a general rule, these compounds can undergo reactions typical of amides, such as hydrolysis, and can also engage in interactions with biological macromolecules, which is essential for their pharmacological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's bioavailability and pharmacokinetics. The provided papers do not offer specific data on these properties for the compound , but such properties are typically assessed during the drug development process.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis and chemical characterization of compounds related to the [1,2,4]triazolo[4,3-a]quinazoline scaffold have been extensively studied. For example, studies on the reactions of anthranilamide with isocyanates have led to the synthesis of novel compounds such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing the chemical versatility of this core structure in producing diverse heterocyclic compounds (J. Chern, F.-J. Shish, C. Chang, Chao-Han Chan, Kang-chien Liu, 1988).

Biological Activity and Applications

- Compounds featuring the [1,2,4]triazolo[4,3-a]quinazoline core have been investigated for their biological activities. For instance, a study focused on the synthesis, computer prediction of biological activity, and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, indicating potential antineurotic activity and applications in treating male reproductive and erectile dysfunction (S. Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016).

Antimicrobial and Antitumor Activity

- Research into derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) has shown selectivity for the human A3 receptor subtype, indicating potential for development into selective therapeutic agents (Y. C. Kim, X. Ji, K. Jacobson, 1996). Additionally, novel 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, highlighting the pharmaceutical applications of compounds within this chemical framework (Asmaa E Kassab, E. M. Gedawy, Zienab Mahmoud, R. Khattab, 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the versatile biological activities of triazoles, there could be potential for this compound in the development of new drugs .

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mode of Action

Triazole compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

It is known that triazole compounds have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Pharmacokinetics

It is known that triazole compounds are readily capable of binding in the biological system .

Result of Action

It is known that triazole compounds show versatile biological activities .

Action Environment

It is known that triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

properties

IUPAC Name |

4-benzyl-2-[(2,5-dimethylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)23-12-13-25-26(15-23)35-29(33(28(25)37)17-22-8-6-5-7-9-22)32-34(30(35)38)18-24-14-20(3)10-11-21(24)4/h5-15,19H,16-18H2,1-4H3,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBXYMAPQYBNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)